8-Bromoimidazo[1,2-a]pyridin-2-amine HCl 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl
Brand Name: Vulcanchem
CAS No.: 1509263-23-3; 2089649-15-8
VCID: VC5249896
InChI: InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H
SMILES: C1=CN2C=C(N=C2C(=C1)Br)N.Cl
Molecular Formula: C7H7BrClN3
Molecular Weight: 248.51

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl

CAS No.: 1509263-23-3; 2089649-15-8

Cat. No.: VC5249896

Molecular Formula: C7H7BrClN3

Molecular Weight: 248.51

* For research use only. Not for human or veterinary use.

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl - 1509263-23-3; 2089649-15-8

Specification

CAS No. 1509263-23-3; 2089649-15-8
Molecular Formula C7H7BrClN3
Molecular Weight 248.51
IUPAC Name 8-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H
Standard InChI Key RSVBRBVHDDDNPX-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C(=C1)Br)N.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure comprises a bicyclic imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine ring at positions 1 and 2. Key features include:

  • Bromine at C8: Introduces steric bulk and electronic effects, facilitating halogen bonding in biological systems.

  • Amine at C2: Enhances hydrogen-bonding capacity and solubility in polar solvents.

  • Hydrochloride salt: Improves crystallinity and stability for storage .

The SMILES notation C1=CN2C=C(N=C2C(=C1)Br)N.Cl\text{C1=CN2C=C(N=C2C(=C1)Br)N.Cl} and InChIKey RSVBRBVHDDDNPX-UHFFFAOYSA-N\text{RSVBRBVHDDDNPX-UHFFFAOYSA-N} provide precise representations of its connectivity . Computational models reveal planar geometry at the fused rings, with slight puckering in the imidazole moiety due to steric interactions between bromine and adjacent hydrogen atoms .

Synthesis Methodologies

Oxidative Amidation Route

A metal-free protocol developed by Liu et al. (2019) enables the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Key conditions and outcomes are summarized below:

ParameterProtocol A (Amides)Protocol B (Imidazopyridines)
SolventTolueneEthyl acetate
OxidantI2_2/TBHPTBHP
Temperature80°C90°C
Yield Range60–87%70–93%
Key AdvantageAtom-economical, no metalDirect bromination

This chemodivergent approach highlights the compound’s accessibility via C–C bond cleavage (Protocol A) or tandem cyclization-bromination (Protocol B) . For instance, reacting 2-amino-5-bromopyridine with α-bromoacetophenone in ethyl acetate and TBHP yields 8-bromoimidazo[1,2-a]pyridin-2-amine hydrochloride in 93% yield .

Alternative Hydrolysis Route

VulcanChem’s method involves hydrolyzing bromoacetal with concentrated HCl to generate bromoacetaldehyde, which reacts with 2-amino-5-bromopyridine under mild conditions. Advantages include:

  • Low energy consumption: Reactions proceed at 50–60°C.

  • High purity: Crystalline product isolated via filtration.

  • Scalability: Suitable for multi-gram synthesis.

Mechanistic Insights and Biological Activity

Radical-Mediated Pathways

Control experiments using TEMPO (a radical scavenger) suppressed product formation, indicating a free radical mechanism in TBHP-mediated reactions . Proposed steps include:

  • Pyridinium salt formation: Nucleophilic displacement of bromine by 2-aminopyridine.

  • Cyclization: Intramolecular attack forms the imidazo[1,2-a]pyridine core.

  • Bromination: HBr oxidation by TBHP generates Br2_2, which brominates the intermediate .

Applications in Drug Discovery

Building Block for Cross-Coupling Reactions

The 8-bromo substituent facilitates palladium-catalyzed transformations:

Reaction TypeConditionsProductYield
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_38-Arylimidazo[1,2-a]pyridin-2-amine75–85%
Sonogashira CouplingCuI, PdCl2_2(PPh3_3)2_28-Alkynyl derivatives68–72%

These derivatives are pivotal in optimizing pharmacokinetic properties like solubility and metabolic stability .

Probe for Chemical Biology

Fluorophore-conjugated analogues (e.g., BODIPY-tagged derivatives) enable real-time tracking of kinase inhibition in cellular assays.

Future Directions and Challenges

Unresolved Questions

  • Target identification: High-throughput screening needed to map kinase selectivity.

  • Toxicity profiling: In vivo studies lacking for hydrochloride salt.

Synthetic Innovations

  • Photocatalytic protocols: To reduce TBHP dependency.

  • Continuous-flow systems: For safer bromine handling.

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